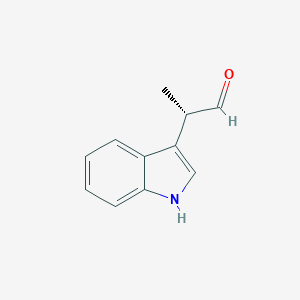
Hidrocortisona 17-Acetato
Descripción general
Descripción
“11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate” is a glucocorticoid secreted by the adrenal cortex . Its synthetic counterpart is used in the treatment of inflammation, allergy, collagen diseases, asthma, adrenocortical deficiency, shock, and some neoplastic conditions . It is also known as Hydrocortisone .
Molecular Structure Analysis
The molecular formula of “11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate” is C21H30O5 . It has an average mass of 362.460 Da and a monoisotopic mass of 362.209320 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate” include a density of 1.3±0.1 g/cm3, boiling point of 566.5±50.0 °C at 760 mmHg, and a flash point of 310.4±26.6 °C . It also has a molar refractivity of 95.6±0.4 cm3, polar surface area of 95 Å2, and a molar volume of 281.4±5.0 cm3 .Aplicaciones Científicas De Investigación
Terapia Dermatológica
La Hidrocortisona 17-Acetato se utiliza ampliamente en la terapia dermatológica debido a sus efectos vasoconstrictores, antiinflamatorios, inmunosupresores y antiproliferativos . Es particularmente efectivo en el tratamiento de trastornos dermatológicos .
Tratamiento del Eccema Atópico
Se ha descubierto que la this compound es efectiva para controlar el eccema atópico . Es tan efectivo como el valerato de betametasona al 0,1% y se puede usar sin los riesgos de los corticosteroides fluorados potentes .
Tratamiento del Vitiligo
Los corticosteroides tópicos de clase 3, que incluyen la this compound, son altamente efectivos para tratar el vitiligo generalizado o localizado . Sin embargo, el uso a largo plazo puede provocar efectos secundarios como atrofia, telangiectasia, hipertricosis y pápulas acneiformes .
Tratamiento de la Psoriasis
Tanto los corticosteroides tópicos de clase III como los de clase IV, incluida la this compound, son efectivos para inducir la remisión en la psoriasis no del cuero cabelludo . La psoriasis del cuero cabelludo responde excepcionalmente bien a los corticosteroides tópicos .
Tratamiento del Liquen Plano
Si bien no hay evidencia científica de alto nivel que respalde el uso de corticosteroides tópicos en el liquen plano cutáneo, se utilizan ampliamente como terapia de primera línea . Hay evidencia que respalda el uso de corticosteroides tópicos en el liquen plano oral
Mecanismo De Acción
Target of Action
Hydrocortisone 17-Acetate, also known as 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating the body’s immune response and inflammation .
Mode of Action
Hydrocortisone 17-Acetate interacts with its target by binding to the glucocorticoid receptor . This binding leads to downstream effects such as the inhibition of phospholipase A2, NF-kappa B, and other inflammatory transcription factors, while promoting anti-inflammatory genes .
Biochemical Pathways
The action of Hydrocortisone 17-Acetate affects various biochemical pathways. It inhibits the synthesis of 17-hydroxyprogesterone (17-OHP), a biomarker in pediatric patients with Congenital Adrenal Hyperplasia (CAH) . The compound’s action also involves the microbial biotransformation of fluorinated drugs .
Pharmacokinetics
Hydrocortisone 17-Acetate exhibits a wide therapeutic index and a moderate duration of action . Its pharmacokinetics can vary significantly from patient to patient . For example, oral hydrocortisone at a dose of 0.2-0.3mg/kg/day reached a mean C max of 32.69nmol/L with a mean AUC of 90.63h*nmol/L .
Result of Action
The molecular and cellular effects of Hydrocortisone 17-Acetate’s action are primarily anti-inflammatory. It calms down the body’s immune response, reducing pain, itching, and swelling (inflammation) . It is used to treat many immune and allergic disorders, such as arthritis, lupus, severe psoriasis, severe asthma, ulcerative colitis, and Crohn’s disease .
Action Environment
The action, efficacy, and stability of Hydrocortisone 17-Acetate can be influenced by various environmental factors. The acetate group in the compound helps protect the hydrocortisone molecule from being broken down by enzymes in the body, prolonging the duration of action of hydrocortisone and allowing it to be absorbed more easily .
Safety and Hazards
Safety measures for handling “11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate” include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
Hydrocortisone 17-Acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the glucocorticoid receptor, a type of nuclear receptor that, upon binding with hydrocortisone 17-acetate, translocates to the cell nucleus and binds to glucocorticoid response elements (GREs) in the promoter region of target genes . This interaction leads to the regulation of gene expression, influencing various physiological processes such as inflammation and immune response .
Cellular Effects
Hydrocortisone 17-Acetate exerts multiple effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, hydrocortisone 17-acetate binds to the glucocorticoid receptor in the cytoplasm, forming a receptor-ligand complex that translocates to the nucleus . This complex then binds to GREs, leading to the transcriptional activation or repression of specific genes involved in inflammatory and immune responses . Additionally, hydrocortisone 17-acetate inhibits the activity of phospholipase A2 and NF-kappa B, reducing the production of pro-inflammatory mediators .
Molecular Mechanism
The molecular mechanism of hydrocortisone 17-Acetate involves its binding to the cytosolic glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with GREs in the promoter regions of target genes . This interaction modulates the transcription of genes involved in various physiological processes, including inflammation, immune response, and metabolism . Hydrocortisone 17-acetate also inhibits the activity of enzymes such as phospholipase A2, leading to a decrease in the production of inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydrocortisone 17-Acetate change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that hydrocortisone 17-acetate is relatively stable, allowing for sustained biological activity . Prolonged exposure to hydrocortisone 17-acetate can lead to changes in cellular function, including alterations in gene expression and metabolic processes . These temporal effects are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of hydrocortisone 17-Acetate vary with different dosages in animal models. At lower doses, hydrocortisone 17-acetate effectively reduces inflammation and modulates immune responses . At higher doses, it can cause toxic or adverse effects, including immunosuppression and metabolic disturbances . Threshold effects are observed, where the beneficial effects of hydrocortisone 17-acetate plateau at a certain dosage, and further increases in dosage lead to adverse outcomes .
Metabolic Pathways
Hydrocortisone 17-Acetate is involved in several metabolic pathways. It is metabolized to 6-beta hydrocortisol via CYP3A, 5-beta tetrahydrocortisol via 3-oxo-5-beta-steroid 4-dehydrogenase, and 5-alpha tetrahydrocortisol via 3-oxo-5-alpha-steroid 4-dehydrogenase 2 . Additionally, it is converted to cortisone via Corticosteroid 11-beta-dehydrogenase isozyme 1 and isozyme 2 . These metabolic pathways influence the compound’s bioavailability and duration of action.
Transport and Distribution
Hydrocortisone 17-Acetate is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, such as corticosteroid-binding globulin (CBG) and serum albumin, which facilitate its distribution in the bloodstream . The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of hydrocortisone 17-Acetate plays a crucial role in its activity and function. After binding to the glucocorticoid receptor in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it exerts its effects on gene expression . The targeting signals and post-translational modifications of hydrocortisone 17-acetate direct it to specific compartments or organelles, influencing its biological activity and therapeutic outcomes .
Propiedades
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-13(25)29-23(19(28)12-24)9-7-17-16-5-4-14-10-15(26)6-8-21(14,2)20(16)18(27)11-22(17,23)3/h10,16-18,20,24,27H,4-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEDWNHZBWFQCB-JZYPGELDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167784 | |
| Record name | 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16463-74-4 | |
| Record name | Hydrocortisone 17-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16463-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocortisone-17-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016463744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 17-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROCORTISONE-17-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHE0KL4PT1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B142165.png)
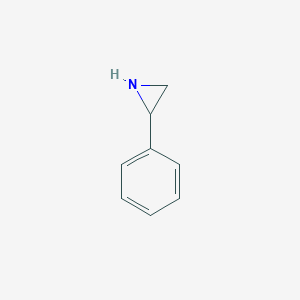
![N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B142170.png)
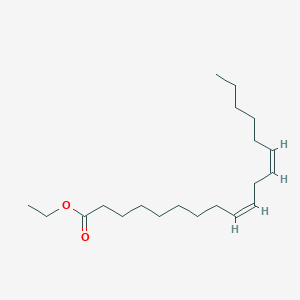
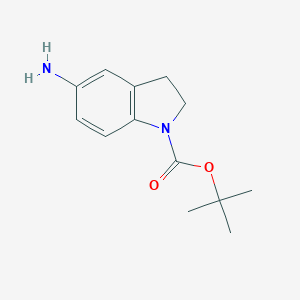
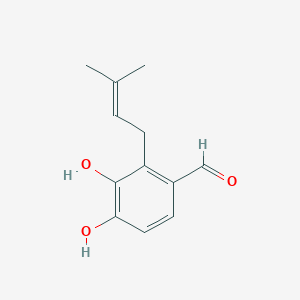

![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)
